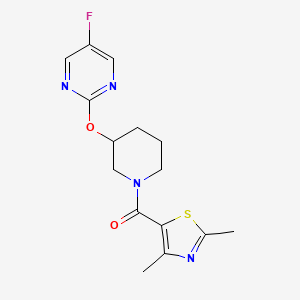

![molecular formula C15H19N3 B2543715 4-(4-isopropylphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine CAS No. 303021-39-8](/img/structure/B2543715.png)

4-(4-isopropylphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Overview

Description

Synthesis Analysis

The synthesis of imidazo[4,5-c]pyridine derivatives has been explored in various studies. For instance, the synthesis of imidazo[1,2-a]pyridines from 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones, which are substituted on nitrogen with a nitropyridine group, has been achieved through reactions with triethylamine . Similarly, the synthesis of 2-(3,4-dimethoxyphenyl)-6-(1,2,3,6-tetrahydropyridin-4-

Scientific Research Applications

Corrosion Inhibition

Imidazo[4,5-b]pyridine derivatives, closely related to the queried compound, have shown high inhibition performance against mild steel corrosion in acidic environments. These derivatives, including 6-bromo-2-(4-chlorophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine, have been studied for their electrochemical and surface analysis properties, demonstrating effectiveness as corrosion inhibitors (Saady et al., 2021).

Medicinal Chemistry

- Imidazo[4,5-c]pyridines have been synthesized for potential anticancer applications. One derivative, in particular, was shown to cause the accumulation of cells at mitosis, indicating its potential as a mitotic inhibitor (Temple et al., 1987).

- The development of P2X7 receptor antagonists for potential therapeutic applications has involved tetrahydro-imidazo[4,5-c]pyridine derivatives. One such compound demonstrated promising pharmacokinetic properties and potential as a treatment option for conditions involving the P2X7 receptor (Swanson et al., 2016).

- Conformationally restricted fused imidazole derivatives, including tetrahydroimidazo[4,5-c]pyridine, have been explored as 5-hydroxytryptamine (5-HT3) receptor antagonists. These compounds may be useful for treating conditions like irritable bowel syndrome and side effects of cancer chemotherapy (Ohta et al., 1996).

Chemistry and Synthesis

- Research into the solid-phase synthesis of tetrahydroimidazopyridines, including 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridines, has developed methods for creating these compounds on a solid support. This technique is important for the efficient synthesis of these compounds for various applications (Hutchins & Chapman, 1996).

- Methods for the electrochemical tandem sp3 (C–H) double amination of acetophenones with pyridine ethylamines have been developed, facilitating the direct synthesis of 3-acyl-functionalized imidazo[1,5-a]pyridines. These methods highlight the importance of imidazo[4,5-c]pyridine derivatives in pharmaceutical research (Wang et al., 2022).

properties

IUPAC Name |

4-(4-propan-2-ylphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3/c1-10(2)11-3-5-12(6-4-11)14-15-13(7-8-16-14)17-9-18-15/h3-6,9-10,14,16H,7-8H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNMXQEAWYNFGFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2C3=C(CCN2)NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-isopropylphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-2-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}-5-(trifluoromethyl)pyridine](/img/structure/B2543632.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(3-methoxypropyl)acetamide](/img/structure/B2543633.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2543634.png)

![2-[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2543639.png)

![6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoic acid](/img/structure/B2543640.png)

![3-(4-Methylphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2543644.png)

![ethyl 1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2543645.png)

![5-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2543648.png)

![Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2543649.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2543651.png)